Sodium tridecanoate (CAS 3015-50-7) is the sodium salt of the 13-carbon odd-chain saturated fatty acid, tridecanoic acid. In industrial and pharmaceutical procurement, it is primarily evaluated for its specialized surfactant properties, serving as an anionic amphiphile with a distinct critical micelle concentration (CMC) and Krafft point compared to ubiquitous even-chain homologs like sodium laurate (C12) and sodium myristate (C14). Its unique odd-chain crystal packing and hydrophobicity profile make it highly relevant for targeted applications in drug permeation enhancement, advanced corrosion inhibition for copper alloys, and specialized phase-change material formulations where standard even-chain soaps fail to provide the necessary thermal or interfacial performance [1].
Substituting sodium tridecanoate with readily available even-chain analogs, such as sodium dodecanoate (C12) or sodium tetradecanoate (C14), fundamentally alters process thermodynamics and interfacial dynamics. Because odd-chain fatty acid salts exhibit different solid-state crystal packing, their Krafft temperatures and aqueous solubility profiles do not follow a simple linear interpolation between C12 and C14. In pharmaceutical formulations, generic substitution can lead to sub-optimal micellar encapsulation, requiring higher surfactant loads that increase the risk of cellular toxicity. In metallurgical applications, sodium tridecanoate demonstrates a significantly lower adsorption threshold on copper surfaces than sodium laurate, meaning that generic substitution compromises the formation of protective polymolecular passivation layers at low inhibitor concentrations [1].
In in vitro Caco-2 cell monolayer models evaluating the absorption of hydrophilic drugs, sodium tridecanoate (C13) serves as a highly potent paracellular permeation enhancer. It achieves an 81-fold increase in apparent permeability (Papp) at a remarkably low concentration of 0.1 mM [1]. By contrast, closely related even-chain fatty acid salts typically require higher concentrations to induce equivalent tight-junction unsealing, often leading to increased membrane perturbation. The lower Critical Micelle Concentration (CMC) of the C13 odd-chain soap allows for effective micellar action and drug encapsulation at a fraction of the standard excipient load.
| Evidence Dimension | Permeability enhancement (Papp) and required concentration |
| Target Compound Data | 81-fold enhancement at 0.1 mM (Sodium tridecanoate) |
| Comparator Or Baseline | Higher threshold concentrations required for even-chain homologs (e.g., C12) |
| Quantified Difference | Achieves massive permeability gains at a sub-millimolar threshold (0.1 mM). |
| Conditions | In vitro Caco-2 monolayer, hydrophilic substrate flux |
Allows formulators of oral peptide therapeutics to minimize excipient mass and reduce gastrointestinal toxicity while maintaining high bioavailability.
Sodium tridecanoate exhibits exceptional chemisorption properties on copper surfaces, significantly outperforming standard even-chain carboxylates like sodium laurate (NaC12). Ellipsometric studies reveal that sodium tridecanoate begins polymolecular adsorption onto copper at ultra-low bulk concentrations of 0.01 nmol/L, driven by a high adsorption free energy of 67 kJ/mol[1]. When the concentration is increased to 1.6 mmol/L, it completely shifts the pitting potential of copper to the oxygen evolution region, effectively halting active anodic dissolution in neutral aqueous environments.
| Evidence Dimension | Onset of surface adsorption concentration |
| Target Compound Data | 0.01 nmol/L (Sodium tridecanoate) |
| Comparator Or Baseline | Higher threshold required for Sodium laurate (NaC12) |
| Quantified Difference | Initiates protective polymolecular adsorption at sub-nanomolar concentrations, outperforming C12 baselines. |
| Conditions | Neutral aqueous solution, M1 copper substrate, ellipsometric monitoring |
Enables highly efficient, low-dosage corrosion protection for copper-based heat exchangers, minimizing the total organic load in the cooling system.
The utility of sodium tridecanoate in industrial coatings is heavily amplified by its synergistic compatibility with silane coupling agents. In accelerated corrosion tests featuring daily moisture condensation on copper substrates, a standalone sodium tridecanoate treatment provides baseline passivation. However, when formulated with a trialkoxysilane (TAS) at a specific 3:1 molar ratio (e.g., 12 mmol/L sodium tridecanoate to 4 mmol/L TAS), the protective properties of the film are drastically improved [1]. This specific stoichiometric compatibility allows the odd-chain carboxylate to form a highly dense, hydrophobic barrier that prevents chloride and moisture penetration far more effectively than either component alone.
| Evidence Dimension | Corrosion protection efficiency |
| Target Compound Data | Sodium tridecanoate + TAS (3:1 molar ratio) |
| Comparator Or Baseline | Standalone sodium tridecanoate or standalone TAS |
| Quantified Difference | Significant synergistic improvement in protective barrier persistence under condensing humidity. |
| Conditions | Accelerated atmospheric corrosion test, 60°C pretreatment, daily moisture condensation |
Provides a quantifiable formulation blueprint for buyers developing advanced, environmentally friendly anti-corrosion coatings for exposed copper infrastructure.
In aqueous systems, the phase transition and micellization behavior of odd-chain soaps like sodium tridecanoate fundamentally differ from their even-chain counterparts due to variations in solid-state crystal packing. Conductivity measurements demonstrate that sodium tridecanoate exhibits a precise Critical Micelle Concentration (CMC) of 10.92 mM at 35°C[1]. Because odd-chain fatty acids possess different melting points and Krafft boundaries than an interpolated average of C12 and C14, sodium tridecanoate provides a unique thermal solubility window. This allows it to remain stable in specific phase-change material (PCM) matrices and complex aqueous dispersions where standard even-chain soaps would prematurely precipitate or gel.
| Evidence Dimension | Critical Micelle Concentration (CMC) and thermal solubility |
| Target Compound Data | 10.92 mM at 35°C (Sodium tridecanoate) |
| Comparator Or Baseline | Interpolated even-chain averages (C12/C14) |
| Quantified Difference | Provides a distinct, non-linear Krafft boundary and CMC profile due to odd-chain crystal packing. |
| Conditions | Aqueous specific conductivity measurement at 35°C |
Crucial for preventing unwanted gelation or phase separation in complex aqueous pigment dispersions and phase-change materials.
Because sodium tridecanoate lowers the threshold concentration required for permeation enhancement to 0.1 mM, it is highly suitable as an excipient in oral solid dosage forms for peptides and poorly permeable hydrophilic APIs. Its lower CMC ensures that micellar encapsulation occurs efficiently in the gastrointestinal tract without requiring massive surfactant loading, thereby preserving mucosal integrity [1].
Sodium tridecanoate's ability to adsorb onto copper at sub-nanomolar concentrations (0.01 nmol/L) and shift the pitting potential to the oxygen evolution region makes it an ideal green corrosion inhibitor for industrial cooling water systems. It is particularly valuable where traditional toxic inhibitors are being phased out, as it provides robust polymolecular film protection at a fraction of the standard dosing [2].
For microelectronics and architectural copper exposed to atmospheric moisture, sodium tridecanoate serves as a critical co-inhibitor. When combined with trialkoxysilanes at a 3:1 molar ratio, it forms a highly resilient, synergistic hydrophobic barrier. Procurement teams sourcing raw materials for next-generation anti-tarnish treatments can leverage this specific interaction to replace heavy-metal-based conversion coatings[2].